5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its potential biological activities
Preparation Methods
The synthesis of 5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, Friedel-Crafts acylation, and amide formation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the pyrazolo[4,3-c]pyridine core can be reduced to form alcohol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-c]pyridine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorobenzyl and furan-2-ylmethyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:
- 5-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 5-(4-methylbenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[4,3-c]pyridine ring. The unique combination of substituents in 5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c26-18-10-8-17(9-11-18)14-29-15-21(24(31)27-13-20-7-4-12-33-20)23-22(16-29)25(32)30(28-23)19-5-2-1-3-6-19/h1-12,15-16H,13-14H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASORTPXGDEGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=CC=CO4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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